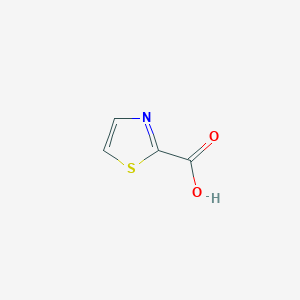

Thiazole-2-carboxylic acid

Description

Significance as a Core Heterocyclic Scaffold in Drug Discovery and Chemical Synthesis

The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, meaning it is a structural feature that is frequently found in biologically active compounds and approved drugs. nih.govsciencescholar.usresearchgate.net Its aromatic nature, arising from the delocalization of pi electrons, allows for various chemical modifications, making it a versatile template for designing new molecules. nih.gov Thiazole-2-carboxylic acid, in particular, provides a key starting point for synthesizing a wide array of derivatives. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and hydrazides, each with distinct chemical properties and potential biological activities. chemimpex.comresearchgate.net This adaptability allows chemists to fine-tune the structure of the molecule to optimize its interaction with biological targets. lookchem.com

The thiazole nucleus is a component of many natural products, including Vitamin B1 (thiamine), and is present in numerous synthetic drugs with a broad range of therapeutic applications. nih.govnih.gov Its ability to participate in various biochemical interactions makes it a valuable component in the design of new therapeutic agents.

Role as a Versatile Intermediate in Pharmaceutical and Agrochemical Development

This compound is a widely utilized intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com In the pharmaceutical industry, it serves as a building block for creating more complex molecules with potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer agents. chemimpex.comontosight.ai The thiazole ring system is a key feature in several FDA-approved drugs. sciencescholar.usresearchgate.net

In the agrochemical sector, derivatives of this compound are used in the formulation of pesticides and herbicides. chemimpex.comlookchem.com The incorporation of the thiazole moiety can enhance the efficacy of these products in controlling pests and weeds, thereby contributing to improved crop yields. chemimpex.com For example, 4-Isopropylthis compound is an intermediate in the synthesis of novel pesticides and fungicides.

The versatility of this compound and its derivatives stems from their reactivity and the ability to introduce various substituents onto the thiazole ring, which can modulate the biological activity of the final product. chemimpex.comresearchgate.net

Presence within Clinically Relevant Molecules and Therapeutic Agents

The thiazole ring, the core of this compound, is a fundamental component of numerous clinically significant molecules. Its presence is critical to the therapeutic action of a wide range of drugs.

Examples of FDA-Approved Drugs Containing a Thiazole Ring:

| Drug Name | Therapeutic Class | Role of Thiazole Ring |

| Dasatinib | Anticancer | A key component of this tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). sciencescholar.us |

| Riluzole | Neuroprotective | Used in the treatment of amyotrophic lateral sclerosis (ALS). nih.govwikipedia.org |

| Nizatidine | Anti-ulcer | A histamine (B1213489) H2 receptor antagonist that reduces stomach acid production. nih.govnih.gov |

| Sulfathiazole | Antimicrobial | An older antibiotic drug. nih.gov |

| Pramipexole | Anti-Parkinson's | A dopamine (B1211576) agonist used to treat Parkinson's disease. nih.govnih.gov |

| Dabrafenib | Anticancer | A BRAF inhibitor used in the treatment of melanoma. sciencescholar.us |

These examples underscore the importance of the thiazole scaffold in the development of effective therapeutic agents for a variety of diseases. The specific substitutions on the thiazole ring are crucial for the pharmacological activity of each drug.

Overview of Research Trajectories in Medicinal Chemistry and Materials Science

Medicinal Chemistry:

Current research in medicinal chemistry continues to heavily leverage the thiazole scaffold. Scientists are actively designing and synthesizing novel this compound derivatives to explore new therapeutic applications. tandfonline.comnih.gov Key areas of investigation include:

Anticancer Agents: Developing new c-Met kinase inhibitors and other targeted therapies. tandfonline.com

Antimicrobial Agents: Creating new compounds to combat drug-resistant bacteria and fungi. fabad.org.tr

Antitubercular Agents: Designing new chemotypes to address the challenges of tuberculosis treatment. nih.gov

Enzyme Inhibitors: Investigating the potential of thiazole derivatives to inhibit various enzymes involved in disease processes. chemimpex.comsmolecule.com

Materials Science:

The unique chemical and physical properties of the thiazole ring also make it an attractive component in materials science. chemimpex.comontosight.ai Research in this area is exploring the use of this compound and its derivatives in the development of:

Novel Polymers and Coatings: The thiazole moiety can be incorporated into polymer backbones to create materials with specific thermal, electronic, or optical properties. chemimpex.comchemimpex.com

Dyes and Pigments: Thiazole-based compounds can serve as intermediates in the production of stable and high-performance colorants. chemimpex.com

Conducting Materials: The presence of both sulfur and nitrogen in the aromatic ring suggests potential applications in electronic and optoelectronic materials. ontosight.ai

The ongoing research in both medicinal chemistry and materials science highlights the enduring importance and broad applicability of this compound as a fundamental chemical building block. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVLVRYLIMQVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376402 | |

| Record name | Thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14190-59-1 | |

| Record name | Thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Thiazole 2 Carboxylic Acid

Strategies for Thiazole (B1198619) Ring Formation and Carboxylic Acid Introduction

The construction of the thiazole ring with a carboxylic acid at the 2-position can be achieved through various synthetic routes. These methods often involve the cyclization of acyclic precursors or the modification of existing thiazole rings.

Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide. researchgate.netyoutube.com While direct synthesis of thiazole-2-carboxylic acid using this method is not commonly reported, variations of the Hantzsch synthesis can be employed to introduce a precursor to the carboxylic acid group at the 2-position.

One potential strategy involves the reaction of dithiooxamide (B146897) (rubeanic acid) with an α-halo carbonyl compound bearing an ester group, such as ethyl bromopyruvate. The initial cyclization would be expected to yield a thiazole with a thioamide or related group at the 2-position, which could then be further transformed into a carboxylic acid.

Alternatively, a more direct approach to a 2-substituted thiazole that can be converted to the carboxylic acid involves a halogen-metal exchange reaction. For instance, 2-bromothiazole (B21250) can be treated with an organolithium reagent, such as n-butyllithium, to form the corresponding 2-lithiothiazole. This intermediate can then be carboxylated by reaction with carbon dioxide to yield this compound. researchgate.net

Cyclization Reactions Involving Thioamide Intermediates and α-Haloketones

This method is fundamentally the Hantzsch thiazole synthesis. To obtain this compound, a thioamide precursor that will ultimately provide the C2-carboxyl group is required. A plausible, though not explicitly detailed in readily available literature, approach would be the reaction of a thioamide derivative of glyoxylic acid with an α-haloketone.

A more practical approach involves the use of a precursor functional group that can be later converted to a carboxylic acid. For example, the reaction of a thioamide with an α-haloketone containing a nitrile or ester group can lead to the formation of a 2-substituted thiazole. This substituent can then be hydrolyzed to the desired carboxylic acid.

| Reactant 1 | Reactant 2 | Product | Subsequent Reaction | Final Product |

| Thioamide | α-Haloketone | 2-Substituted Thiazole | - | - |

| Dithiooxamide | Ethyl bromopyruvate | Ethyl 2-aminothiazole-4-carboxylate | Hydrolysis | 2-Aminothiazole-4-carboxylic acid |

| 2-Bromothiazole | n-Butyllithium, then CO2 | This compound | - | This compound |

Table 1: Examples of Cyclization and Functionalization Reactions for Thiazole Synthesis

Synthesis via Dehydrogenation of Thiazolidine (B150603) Intermediates

The aromatization of a thiazolidine ring to a thiazole offers another synthetic route. This approach involves the initial formation of a thiazolidine-2-carboxylic acid, followed by a dehydrogenation step. Thiazolidine-2-carboxylic acid can be synthesized from the condensation of cysteamine (B1669678) and glyoxylic acid.

While the direct chemical dehydrogenation of thiazolidine-2-carboxylic acid to this compound is not extensively documented in dedicated synthetic papers, the principle is demonstrated in related systems. For instance, the oxidation of thiazolidine-4-carboxylic acid to thiazole-4-carboxylic acid has been reported. Furthermore, enzymatic oxidation of thiazolidine-2-carboxylate to a thiazoline (B8809763) derivative is known, suggesting the feasibility of this transformation. nih.gov The conversion of thiazolines to thiazoles can be achieved using oxidizing agents like manganese dioxide (MnO₂).

| Precursor | Reagent | Product |

| Thiazolidine-2-carboxylic acid | Dehydrogenating agent (e.g., MnO₂) | This compound |

Table 2: Dehydrogenation Approach to this compound

Multi-step Procedures for Fused Thiazole Systems

The synthesis of fused thiazole systems containing a 2-carboxylic acid moiety often requires multi-step sequences. These procedures typically involve the construction of a substituted thiazole ring followed by annulation to form the fused bicyclic or polycyclic system.

For example, the synthesis of thiazolo[5,4-b]pyridine-2-carboxamides has been achieved through the oxidation of monothiooxamides derived from 3-aminopyridine. researchgate.net These carboxamides can then be hydrolyzed to the corresponding thiazolo[5,4-b]pyridine-2-carboxylic acid.

Similarly, thieno[3,2-d]thiazole derivatives can be prepared, and subsequent functionalization can lead to the introduction of a carboxylic acid group at the 2-position of the thiazole ring. The synthesis of thieno[2,3-d]isothiazoles bearing carboxylic acid functionalities has also been reported, starting from substituted thiophenes. researchgate.net

Functional Group Interconversion and Derivatization Strategies

Once the thiazole ring is formed, the introduction or modification of the carboxylic acid group at the 2-position can be achieved through various functional group interconversions.

Oxidation of Alkyl-Substituted Thiazoles to Carboxylic Acids

A common and effective method for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of a methyl or other alkyl group. This strategy can be applied to the synthesis of this compound from 2-methylthiazole (B1294427). Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) are typically employed for this transformation. masterorganicchemistry.com The reaction conditions, such as temperature and solvent, need to be carefully controlled to achieve the desired oxidation without degrading the thiazole ring.

| Starting Material | Oxidizing Agent | Product |

| 2-Methylthiazole | Potassium permanganate (KMnO₄) | This compound |

| 2-Methylbenzothiazole | Potassium permanganate (KMnO₄) | Benzothis compound |

Table 3: Oxidation of 2-Methylthiazoles

Another related approach involves the oxidation of a 2-(hydroxymethyl)thiazole or 2-formylthiazole. A patent describes the oxidation of these precursors to this compound using a mixture of nitric acid and sulfuric acid. google.com Manganese dioxide is also a common reagent for the oxidation of allylic and benzylic alcohols to aldehydes or carboxylic acids.

Metalloporphyrin Catalysis for Methyl Group Oxidation

The selective oxidation of a methyl group to a carboxylic acid presents a significant synthetic challenge. Metalloporphyrin complexes have emerged as powerful catalysts for such transformations, mimicking the oxidative processes of cytochrome P450 enzymes. These catalysts can activate oxidants under mild conditions to achieve the desired conversion.

The oxidation of 2-methylthiazole to this compound can be achieved using metalloporphyrin catalysts. While direct literature on this specific transformation is limited, analogous systems, such as the oxidation of 2-methylbenzothiazole, provide a strong precedent. In these systems, a mononuclear metalloporphyrin, often containing manganese or iron, catalyzes the reaction in the presence of an oxidant like oxygen or hydrogen peroxide. The reaction is typically carried out in a solvent system such as a mixture of water and ethanol, with a base like sodium hydroxide (B78521) as an auxiliary agent. The catalyst loading is generally low, in the range of 10-200 ppm. These reactions can proceed at temperatures ranging from 40-140°C over 2-12 hours. The use of green oxidants and the catalytic nature of the process make this an environmentally benign approach.

| Catalyst Type | Oxidant | Solvent System | Temperature (°C) | Reaction Time (h) |

| Mononuclear Metalloporphyrin | O₂ / H₂O₂ | Water/Ethanol | 40-140 | 2-12 |

Table 1: Representative Conditions for Metalloporphyrin-Catalyzed Methyl Group Oxidation

Nitric Acid/Sulfuric Acid Mediated Oxidation

A robust and high-yielding method for the synthesis of this compound involves the oxidation of 2-hydroxymethylthiazole or 2-formylthiazole using a mixture of nitric acid and sulfuric acid. This method has been shown to produce the desired carboxylic acid in yields often exceeding 90%. google.com

The key to this high efficiency is the synergistic effect of the nitric acid/sulfuric acid mixture. The sulfuric acid acts as a catalyst, enhancing the oxidizing power of the nitric acid. The molar ratio of sulfuric acid to nitric acid can range from 0.1 to 3. The reaction is typically conducted at temperatures between 50-120°C, with a preferred range of 65-90°C, leading to reaction completion within 3-5 hours. google.com The product is isolated by adjusting the pH of the reaction mixture to the isoelectric point of the carboxylic acid, typically between 1.5 and 2.5, which causes it to precipitate. google.com

| Starting Material | Oxidizing Agent | Molar Ratio (H₂SO₄:HNO₃) | Temperature (°C) | Yield (%) |

| 2-Hydroxymethylthiazole | HNO₃/H₂SO₄ | 0.1-3 | 65-90 | >90 |

| 2-Formylthiazole | HNO₃/H₂SO₄ | 0.1-3 | 65-90 | >85 |

Table 2: Nitric Acid/Sulfuric Acid Mediated Oxidation of Thiazole Precursors

Nitration of Phenyl-Thiazole Intermediates with Regiochemical Control

The introduction of a nitro group onto a phenyl-thiazole scaffold is a valuable transformation for the synthesis of various functionalized derivatives. Achieving regiochemical control during the nitration of such systems is paramount and can be influenced by the directing effects of the substituents on both the phenyl and thiazole rings.

While direct nitration of 2-phenylthiazole (B155284) can lead to a mixture of isomers, modern synthetic methods offer pathways to achieve high regioselectivity. One approach involves the use of directing groups. For instance, a ruthenium-catalyzed meta-selective C-H nitration of 2-arylthiazole derivatives has been reported, utilizing Cu(NO₃)₂·3H₂O as the nitro source. figshare.com This method demonstrates the ability to direct the nitro group to a specific position on the phenyl ring, overriding the inherent directing effects of the thiazole moiety.

Another strategy to control regiochemistry involves the functionalization of the thiazole ring prior to nitration. For example, the presence of substituents at the C4 or C5 positions of the thiazole ring can influence the electronic properties of the phenyl ring at the C2 position, thereby directing the incoming nitro group. The reactivity of the thiazole ring positions generally decreases in the order 2 > 5 > 4 for electrophilic attack. actachemscand.org

| Substrate | Nitrating Agent | Catalyst/Directing Group | Major Product Regioisomer |

| 2-Arylthiazole | Cu(NO₃)₂·3H₂O | Ruthenium catalyst | meta-nitroaryl |

| Substituted 2-Phenylthiazole | HNO₃/H₂SO₄ | Thiazole ring substituents | Dependent on substituent effects |

Table 3: Strategies for Regiocontrolled Nitration of Phenyl-Thiazole Intermediates

Ester Hydrolysis to Carboxylic Acids

The hydrolysis of a this compound ester is a common final step in many synthetic routes to the target acid. This transformation is typically achieved through saponification, which involves treating the ester with a strong base, such as lithium hydroxide or sodium hydroxide, in a protic solvent like methanol (B129727) or water. nih.gov

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxide leaving group to form the carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, protonates the carboxylate to yield the final this compound. The hydrolysis is generally efficient, with high yields being typical. For instance, the hydrolysis of ethyl thiazole-2-carboxylate with aqueous LiOH in methanol at 0°C for one hour can afford the corresponding lithium salt, which is then acidified to give the carboxylic acid. nih.gov

| Ester Substrate | Base | Solvent | Reaction Conditions |

| Ethyl thiazole-2-carboxylate | LiOH | Methanol/Water | 0°C, 1 h |

| Methyl thiazole-4-carboxylate | NaOH | Water | Reflux, 1 h |

Table 4: Conditions for the Hydrolysis of Thiazolecarboxylic Acid Esters

Amidation and Semicarbazone Formation from Carboxylic Acid Hydrazides

This compound hydrazide is a key intermediate for the synthesis of various derivatives, including amides and semicarbazones. The hydrazide can be prepared from the corresponding ester by treatment with hydrazine (B178648) hydrate.

Amidation of the terminal amino group of the hydrazide can be achieved by reacting it with an appropriate acylating agent, such as an acid chloride or anhydride. This reaction proceeds via nucleophilic acyl substitution to form a new amide bond.

Semicarbazones are formed through the condensation of a carboxylic acid hydrazide with an isocyanate. This reaction provides a straightforward method for the synthesis of a diverse range of substituted semicarbazones. The terminal hydrazine moiety of the acid hydrazide reacts with the isocyanate to form the semicarbazide, which can then be further reacted with aldehydes or ketones to form the final semicarbazone. This method is noted for its functional group tolerance.

| Hydrazide | Reagent | Product Type |

| This compound hydrazide | Acid Chloride | Amide |

| This compound hydrazide | Aryl Isocyanate | Semicarbazide |

Table 5: Derivatization of this compound Hydrazide

CDI-Mediated Coupling Reactions

N,N'-Carbonyldiimidazole (CDI) is a widely used coupling reagent for the formation of amide and ester bonds from carboxylic acids under mild conditions. rsc.org The reaction proceeds through the activation of the carboxylic acid by CDI to form a highly reactive acylimidazolide intermediate. This intermediate then readily reacts with a nucleophile, such as an amine or an alcohol, to form the corresponding amide or ester, with imidazole (B134444) being the only byproduct. rsc.org

This methodology is applicable to the coupling of this compound with various amines and alcohols. The reaction is typically carried out in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The mildness of the conditions makes CDI a suitable choice for substrates bearing sensitive functional groups. The use of CDI avoids the need for harsh reagents and often results in high yields of the desired coupled products.

| Carboxylic Acid | Nucleophile | Coupling Reagent | Solvent | Product |

| This compound | Aliphatic Amine | CDI | THF | Thiazole-2-carboxamide |

| This compound | Aromatic Amine | CDI | DMF | N-Aryl-thiazole-2-carboxamide |

| This compound | Alcohol | CDI | THF | Thiazole-2-carboxylate Ester |

Table 6: CDI-Mediated Coupling Reactions of this compound

Nucleophilic Substitution Reactions in Derivatization

The carboxylic acid group of this compound can be converted into more reactive derivatives, such as acid chlorides, which are excellent substrates for nucleophilic acyl substitution reactions. masterorganicchemistry.comuomustansiriyah.edu.iq This two-step process, involving activation followed by substitution, allows for the synthesis of a wide range of amides, esters, and other carboxylic acid derivatives. masterorganicchemistry.comuomustansiriyah.edu.iq

The acid chloride of this compound can be prepared by treating the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting thiazole-2-carbonyl chloride is highly electrophilic and reacts readily with a variety of nucleophiles. For example, reaction with primary or secondary amines affords the corresponding amides, while reaction with alcohols in the presence of a base like pyridine (B92270) yields esters. This approach provides a versatile and efficient route for the derivatization of the this compound scaffold. uomustansiriyah.edu.iq

| Activated Derivative | Nucleophile | Product |

| Thiazole-2-carbonyl chloride | Primary Amine | N-Substituted thiazole-2-carboxamide |

| Thiazole-2-carbonyl chloride | Secondary Amine | N,N-Disubstituted thiazole-2-carboxamide |

| Thiazole-2-carbonyl chloride | Alcohol | Thiazole-2-carboxylate Ester |

| Thiazole-2-carbonyl chloride | Carboxylate Anion | Acid Anhydride |

Table 7: Nucleophilic Substitution Reactions of Activated this compound

Green Chemistry Approaches in this compound Synthesis

While traditional methods for synthesizing the thiazole core often involve hazardous reagents and harsh conditions, modern synthetic chemistry has pivoted towards greener alternatives. These approaches prioritize reduced reaction times, energy efficiency, the use of benign solvents, and the minimization of waste. Although specific green protocols documented exclusively for this compound are not abundant, the principles established for synthesizing other thiazole derivatives are directly applicable. Key green strategies include microwave-assisted synthesis, ultrasonic irradiation, and the use of eco-friendly catalysts and solvents.

Microwave-Assisted and Ultrasound-Mediated Synthesis: Energy-intensive conventional heating can often be replaced by microwave (MW) irradiation or sonication. For the Hantzsch-type synthesis of ethyl thiazole-2-carboxylate (a direct precursor to the acid), these techniques are projected to dramatically reduce reaction times from hours to mere minutes and often lead to higher product yields. bepls.comresearchgate.net Microwave-assisted organic synthesis enhances reaction rates through efficient and uniform heating. bepls.com Similarly, ultrasonic irradiation promotes reactions through acoustic cavitation, offering a mild and energy-efficient alternative to conventional heating. mdpi.comnih.gov

Green Solvents and Recyclable Catalysts: The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. For thiazole synthesis, solvents like Polyethylene Glycol (PEG-400) and water have been successfully employed, offering benefits such as low cost, non-flammability, and recyclability. bepls.comresearchgate.net Furthermore, the development of recyclable heterogeneous catalysts, such as silica-supported tungstosilisic acid or chitosan-based biocatalysts, allows for easier product purification and reduces waste by enabling multiple reuse cycles. mdpi.comnih.gov

Catalytic Oxidation: A potential route to this compound is the oxidation of 2-methylthiazole. Traditional oxidation often relies on stoichiometric reagents like potassium permanganate, which generates significant inorganic waste. A greener approach, demonstrated for the analogous benzothiazole (B30560) system, uses a metalloporphyrin catalyst with cleaner oxidants like molecular oxygen or hydrogen peroxide. google.com This catalytic method improves atom economy and avoids the production of heavy metal waste, aligning with green chemistry principles. google.com

Table 1: Overview of Potential Green Synthesis Approaches for this compound & Precursors This table is generated based on the application of established green methodologies for thiazole derivatives to the specific synthesis of this compound.

| Green Approach | Synthetic Route | Key Features | Anticipated Advantages |

|---|---|---|---|

| Microwave Irradiation | Hantzsch-type synthesis of Ethyl thiazole-2-carboxylate | Solvent-free or high-boiling point solvents (e.g., PEG-400) | Reduced reaction time (minutes vs. hours), increased yield, enhanced purity. bepls.comresearchgate.net |

| Ultrasonic Irradiation | Hantzsch-type synthesis of Ethyl thiazole-2-carboxylate | Use of recyclable biocatalysts (e.g., chitosan-based) in ethanol. mdpi.com | Energy efficiency, mild reaction conditions, high yields, catalyst reusability. mdpi.comnih.gov |

| Green Catalytic Oxidation | Oxidation of 2-methylthiazole | Metalloporphyrin catalyst with O2 or H2O2 as oxidant. google.com | High atom economy, avoids toxic heavy metal waste, environmentally benign oxidants. |

Comparative Analysis of Synthetic Routes: Advantages and Limitations

The choice of a synthetic route for this compound involves a trade-off between efficiency, scalability, safety, and environmental impact. A comparison of traditional methods with modern green alternatives highlights these considerations.

Hantzsch-Type Synthesis of Ethyl Thiazole-2-carboxylate: The traditional Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide, such as ethyl thiooxamate. nih.gov While versatile, this method often requires prolonged heating and can result in moderate yields. Greener modifications using microwave or ultrasonic energy significantly outperform the conventional method by drastically shortening reaction times and improving yields. bepls.commdpi.com The limitation of these energy-assisted methods can be their scalability for industrial production, although continuous flow reactors are addressing this challenge.

Halogen-Metal Exchange: This route offers a direct conversion of 2-Bromothiazole to this compound. researchgate.net It involves a halogen-metal exchange using n-butyllithium at cryogenic temperatures (typically below -78°C), followed by quenching with carbon dioxide. researchgate.net

Advantages: The primary advantage is the use of a readily available starting material (2-Bromothiazole) for a direct, one-pot conversion to the final acid.

Limitations: This method is fraught with significant safety and environmental drawbacks. It requires extremely low temperatures, which are energy-intensive to maintain on a large scale. Furthermore, n-butyllithium is a highly pyrophoric reagent that requires stringent anhydrous conditions and specialized handling, making the process hazardous. The yield reported for this method is also modest, around 57%. google.com

Oxidation of 2-Methylthiazole: This route involves converting the methyl group at the C2 position into a carboxylic acid.

Traditional Method (e.g., Potassium Permanganate): This approach uses a strong, inexpensive oxidizing agent. However, it is environmentally detrimental, requiring super-stoichiometric amounts of KMnO₄ and producing a large volume of manganese dioxide (MnO₂) waste, which complicates product isolation and disposal. google.com

Green Catalytic Method: As demonstrated in related systems, using a catalyst with a clean oxidant like H₂O₂ is far superior from an environmental standpoint. google.com The primary byproduct is water, and the catalyst can potentially be recycled. The main limitations may include the cost and stability of the catalyst and the need for optimizing reaction conditions to prevent catalyst deactivation.

Table 2: Comparative Analysis of Synthetic Routes to this compound

| Synthetic Route | Methodology | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch-Type Synthesis (via Ethyl Ester) | Conventional | α-haloketone, Ethyl thiooxamate; Thermal heating in solvent. | Versatile and well-established. nih.gov | Long reaction times, moderate yields, high energy consumption. |

| Green (MW/Ultrasound) | Microwave or ultrasonic irradiation; Green solvents. bepls.commdpi.com | Rapid reaction, higher yields, energy efficient, reduced solvent waste. | Potential scalability challenges. | |

| Halogen-Metal Exchange | Conventional | 2-Bromothiazole, n-butyllithium, CO2; Cryogenic temp. (-78°C). researchgate.net | Direct conversion from available starting material. | Extremely hazardous (pyrophoric reagent), energy-intensive, requires strict anhydrous conditions, modest yield. researchgate.netgoogle.com |

| Oxidation of 2-Methylthiazole | Conventional | Potassium permanganate (KMnO4). google.com | Inexpensive oxidizing agent. | Poor atom economy, significant hazardous MnO2 waste. |

| Green (Catalytic) | Metalloporphyrin catalyst, O2 or H2O2. google.com | Environmentally benign (water as byproduct), high atom economy. | Potential catalyst cost, stability, and recovery issues. |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Effects on Biological Activity and Pharmacological Profiles

The biological activity of thiazole-2-carboxylic acid derivatives is significantly influenced by the nature and position of various substituents on the thiazole (B1198619) ring and its associated phenyl groups. These modifications alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The incorporation of nitrophenyl groups into thiazole scaffolds has been shown to be a critical factor in enhancing antimicrobial activity. The strong electron-withdrawing nature of the nitro (NO2) group can significantly modulate the electronic properties of the molecule, which is beneficial for antimicrobial action. nih.gov Research indicates that the presence of a nitro group, particularly at the para position of a phenyl ring attached to the thiazole core, is advantageous for activity. nih.gov

Studies on 2,4-disubstituted thiazole derivatives have revealed that the presence of an electron-withdrawing NO2 group is beneficial for the compound's activity. nih.gov For instance, a study on novel benzothiazole (B30560) derivatives found that compounds substituted with both hydroxy and nitro groups on a phenyl ring exhibited the highest antimicrobial activity against all tested bacterial strains. mdpi.com It has been suggested that a thiazole ring featuring a nitro group at position 4 is significant for inhibiting the activity of microorganisms. mdpi.com This is partly because thiazole derivatives possess both hydrophobic and hydrophilic characteristics, an amphiphilic quality that facilitates their diffusion across bacterial cell membranes. mdpi.comglobalresearchonline.net The penetration into the microbial cell membrane can lead to the leakage of cytoplasmic material, disruption of cellular physiology, and ultimately, cell death. mdpi.comglobalresearchonline.net

One study synthesized two key thiazole parent nuclei, 2-amino-4-(4-nitrophenyl)thiazole and 2-amino-4-(4-bromophenyl)thiazole, which were then used to create a series of derivative compounds. researchgate.net The subsequent screening of these compounds for in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal species, highlighted the role of these initial substitutions. researchgate.net

| Compound | Substituent Group | Observed Antimicrobial Effect | Reference |

|---|---|---|---|

| 2,4-disubstituted thiazole | Electron-withdrawing NO2 group | Beneficial for activity against C. albicans and A. niger | nih.gov |

| Benzothiazole derivative 49a/49b | Phenyl ring with hydroxy and nitro groups | Highest antimicrobial activity among tested series | mdpi.com |

| Thiazole derivative 8f | Derived from 2-amino-4-(4-bromophenyl)thiazole | Moderate antibacterial activity against two Gram-positive bacteria | researchgate.net |

The introduction of halogen and nitro groups is a key strategy in drug design to modulate a molecule's lipophilicity and polarity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Lipophilicity, often a critical factor for a compound's ability to cross biological membranes, can be significantly altered by these substituents. acs.org

Halogens, such as bromine and chlorine, generally increase lipophilicity. nih.gov In homologous series of thiazole derivatives, bromo-substituted compounds have been found to be the most lipophilic. nih.gov This increased lipophilicity can enhance the transport of the compound through biological membranes. acs.org Structure-activity relationship (SAR) studies have indicated that para-halogen-substituted phenyl groups attached to a thiazole ring are important for biological activity. mdpi.com

| Substituent | General Effect on Lipophilicity | General Effect on Polarity/Electronic Nature | Reference |

|---|---|---|---|

| Bromo | Increases | Electron-withdrawing | nih.gov |

| Chloro | Increases | Electron-withdrawing | mdpi.com |

| Nitro (NO2) | Variable, contributes to overall amphiphilic character | Strongly electron-withdrawing, increases polarity | globalresearchonline.net |

The design of specific enzyme inhibitors based on the this compound scaffold requires precise positioning of functional groups to ensure optimal interaction with the target's active site. Carbonic anhydrase (CA) is a metalloenzyme that serves as a key target for such inhibitors. nih.gov The active site of CA contains a zinc ion, which is crucial for its catalytic activity.

In studies of novel 2-(4-(aryl)thiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives, excellent inhibitory effects against human CA isoenzymes I and II (hCA I and hCA II) were observed. nih.gov These compounds exhibited inhibition constants (Ki) in the low nanomolar range, suggesting a strong and specific interaction with the enzyme's active site. nih.gov Similarly, studies on benzo[d]thiazole-sulfonamides revealed that minor structural changes, such as the position of a sulfamoyl group or substitutions at the 2-amino position, led to significant variations in inhibitory activity and isoform selectivity against hCA I, II, VII, and IX. unifi.itresearchgate.net This highlights the critical importance of substituent positioning for achieving potent and selective enzyme inhibition.

The anticancer potential of this compound derivatives is highly dependent on the functional groups attached to the core structure. The nature and position of these substituents directly influence the compound's cytotoxicity against various cancer cell lines. nih.govnih.gov

SAR studies have provided valuable insights into these relationships. For example, in a series of thiazole derivatives designed as hLDHA inhibitors, it was found that electron-withdrawing groups generally lead to better in vitro cytotoxicity than electron-donating moieties. acs.org Specifically, a compound with a chloro group at the para position of a phenyl ring was the most active in the series against a cervical cancer cell line. acs.org Another study found that the introduction of a bromo group at the C5-position of the thiazole ring resulted in micromolar IC50 values. nih.gov Conversely, adding a methyl group at the C4- or C5-position of the thiazole core tended to decrease the cytotoxic potency. nih.gov

The position of the substituent is as crucial as its nature. nih.gov In one study, substitution at the ortho position of a phenyl ring was found to be preferred over the para position for cytotoxicity. acs.org A newly synthesized thiazole derivative containing a nitrophenyl group demonstrated strong cytotoxic effects against human liver (HepG-2) and breast (MCF-7) cancer cell lines. nih.gov In the development of derivatives based on the structure of the anticancer drug dasatinib, a compound featuring a 2-chloro-6-methylphenyl group exhibited high antiproliferative potency on human K563 leukemia cells. nih.gov These findings underscore the critical role of specific functional groups and their precise placement in tuning the anticancer activity of thiazole-based compounds.

| Functional Group | Position | Effect on Cytotoxicity | Target Cell Line(s) | Reference |

|---|---|---|---|---|

| -Cl (Chloro) | para-phenyl | Most active in series | SiHa (cervical) | acs.org |

| -Br (Bromo) | C5-thiazole | Increased potency (micromolar IC50) | General | nih.gov |

| -CH3 (Methyl) | C4- or C5-thiazole | Decreased potency | General | nih.gov |

| -NO2 (Nitro) on Phenyl | Not specified | Strong cytotoxic effect | HepG-2 (liver), MCF-7 (breast) | nih.gov |

| 2-chloro-6-methylphenyl | Amide linkage | High potency, comparable to dasatinib | K563 (leukemia) | nih.gov |

Rational Drug Design Principles Based on this compound Scaffolds

The thiazole ring is considered a privileged scaffold in medicinal chemistry, capable of interacting with a wide array of biological targets. nih.gov Rational drug design leverages this scaffold to create novel therapeutic agents by systematically modifying its structure to enhance efficacy, selectivity, and pharmacokinetic properties.

For instance, in the design of new thiazole carboxamide derivatives as potential COX inhibitors, ADME-T (absorption, distribution, metabolism, excretion, and toxicity) analysis was performed in silico. acs.org This analysis revealed that most of the designed ligands showed optimal pharmacokinetic values, including 100% human oral absorption. acs.org Although some derivatives had slightly lower predicted aqueous solubility, their other favorable parameters suggested they were suitable for further development. acs.org Similarly, pharmacokinetic assessments of morpholine-derived thiazoles showed that most possessed attributes conducive to drug development. rsc.org

Design of Compounds Targeting Specific Protein Interactions (e.g., SIRT2)

The design of thiazole-based compounds as inhibitors of specific protein targets, such as Sirtuin 2 (SIRT2), has been a subject of significant research. Structure-based drug design approaches have been instrumental in identifying key interactions between thiazole-containing ligands and the SIRT2 binding pocket. These studies have revealed that achieving high inhibitory potency is dependent on establishing specific contacts with key amino acid residues.

Molecular docking studies have highlighted the importance of van der Waals forces and π–π stacking interactions with aromatic residues like Tyr104, Phe119, Phe234, and Phe235 within the SIRT2 active site. nih.gov The central thiazole core often serves as a scaffold, to which various substituents can be attached to optimize these interactions. For instance, the introduction of aromatic and heteroaromatic rings as terminal groups on the thiazole scaffold has been a common strategy. mdpi.com

In the design of novel thiazole-based SIRT2 inhibitors, researchers have drawn inspiration from known inhibitors like SirReal2. The core concept involves creating molecules that can mimic the binding mode of these established ligands. mdpi.com For example, a 2-amino thiazole core can be functionalized with terminal aromatic groups that engage in hydrophobic and π–π stacking interactions within the binding pocket. mdpi.com

Computational and biological studies have led to the identification of several promising thiazole-based SIRT2 inhibitors. The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the SIRT2 inhibitory activity of selected thiazole derivatives.

| Compound | SIRT2 IC50 (µM) | Reference |

|---|---|---|

| T1 | 17.3 | mdpi.comnih.gov |

| 5a | 9.0 | nih.gov |

The rational design of these inhibitors often involves merging structural features from different known ligands to create hybrid molecules with improved affinity and selectivity. mdpi.com By leveraging the understanding of the SIRT2 binding site, it is possible to computationally screen and then synthesize novel thiazole derivatives with enhanced inhibitory potential. nih.govmdpi.com

Exploration of Flexible Side Chains for Enhanced Activity

The biological activity of thiazole derivatives can be significantly modulated by the nature and flexibility of their side chains. Structure-activity relationship (SAR) studies have demonstrated that modifications to these side chains can lead to substantial improvements in potency and selectivity for various biological targets. The exploration of different side chains allows for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and conformational flexibility, all of which are critical for effective drug-target interactions.

For instance, in a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed as potential anti-tumor agents, the introduction of a flexible side chain at the 2-amino position was found to be crucial for their antiproliferative activity. nih.gov Specifically, the compound N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide exhibited high potency against human K563 leukemia cells, comparable to the established drug dasatinib. nih.gov This highlights the importance of the flexible acetamido linker and the terminal 4-methylpiperazin-1-yl group in achieving the desired biological effect.

In another study focusing on cholinesterase inhibitors, the flexibility of the linker between the 1,3-thiazole-2-amino core and a coupled benzyl-type substituent was found to be a determining factor for selectivity towards butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). academie-sciences.fr This suggests that the conformational freedom of the side chain allows the molecule to adopt a favorable orientation within the BChE active site.

The following table presents examples of how modifications to flexible side chains in thiazole derivatives can influence their biological activity.

| Thiazole Derivative | Flexible Side Chain Modification | Biological Activity | Reference |

|---|---|---|---|

| 2-amino-thiazole-5-carboxylic acid phenylamide | Addition of a 2-(4-methylpiperazin-1-yl)acetamido group | High antiproliferative potency on K563 leukemia cells | nih.gov |

| 1,3-thiazole-2-amine | Introduction of a flexible benzyl-type substituent | Selective inhibition of butyrylcholinesterase | academie-sciences.fr |

These examples underscore the principle that the exploration of flexible side chains is a valuable strategy in the design of bioactive thiazole-containing molecules. By systematically varying the length, branching, and functional groups of these side chains, it is possible to optimize interactions with the target protein and enhance the desired biological activity.

Structure-Property Relationships Beyond Bioactivity

Supramolecular Assembly and Crystallization Behavior

The this compound moiety, with its combination of a heterocyclic ring and a carboxylic acid group, possesses functionalities that can participate in a variety of non-covalent interactions, making it a valuable building block in supramolecular chemistry and crystal engineering. The specific arrangement of atoms in this molecule influences its ability to form ordered structures through hydrogen bonding and other intermolecular forces, leading to distinct crystallization behaviors and the formation of supramolecular assemblies. nih.gov

The presence of both a hydrogen bond donor (the carboxylic acid -OH) and acceptors (the nitrogen atom of the thiazole ring and the carbonyl oxygen) allows for the formation of robust hydrogen-bonding networks. These interactions play a crucial role in directing the packing of molecules in the solid state. For example, in the crystal structure of a silver(I) complex with this compound, a strong O—H⋯O hydrogen bond is observed between the carboxylic acid of one ligand and the carboxylate of an adjacent complex. nih.govresearchgate.net This interaction leads to the formation of a one-dimensional hydrogen-bonded tape structure. nih.gov

The coordination of this compound to metal ions introduces another level of control over the supramolecular assembly. The thiazole nitrogen atom can coordinate to a metal center, as seen in the linear coordination of two this compound ligands to a silver(I) ion. nih.govresearchgate.net This coordination, combined with the hydrogen bonding capabilities of the carboxylic acid group, can be exploited to construct metal-organic frameworks (MOFs) and coordination polymers with diverse topologies and potential applications in areas such as gas sorption and catalysis. mdpi.com

The crystallization of this compound and its derivatives can be influenced by factors such as the choice of solvent and the presence of co-formers. The interplay of different non-covalent interactions ultimately dictates the final crystal packing and the resulting macroscopic properties of the solid material.

Pharmacological and Biological Activities: Mechanisms and Therapeutic Potential

Antimicrobial Research Applications

Thiazole (B1198619) derivatives have emerged as potent antimicrobial agents with a broad range of activity against various pathogenic microorganisms, including bacteria and fungi. researchgate.net Their efficacy stems from diverse mechanisms of action that target essential cellular processes in these pathogens, offering potential solutions to the growing challenge of antimicrobial resistance.

Derivatives of thiazole-2-carboxylic acid have demonstrated significant antibacterial activity against a wide array of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Research indicates that the substitution pattern on the thiazole ring plays a crucial role in determining the spectrum and potency of these compounds. For instance, certain 2,4-disubstituted 1,3-thiazole derivatives have shown notable in vitro antibacterial properties. mdpi.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophilic and hydrophobic regions, facilitates their penetration into bacterial cell membranes, contributing to their inhibitory effects. mdpi.com

The antibacterial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. Studies have reported MIC values for various thiazole derivatives against clinically relevant strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). biointerfaceresearch.comnih.gov For example, some novel thiazole-quinolinium derivatives have shown potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as some Gram-negative organisms. researchgate.net

| Compound Type | Bacterial Strain | Activity/Potency | Reference |

|---|---|---|---|

| Thiazole Schiff Bases | E. coli | Better antibacterial effect compared to kanamycin (B1662678) B. | nih.gov |

| 2-Phenylacetamido-thiazole derivatives | E. coli (Gram-negative), B. subtilis, S. aureus (Gram-positive) | Potent inhibitory activity. | nih.gov |

| Thiazole-pyrazoline hybrids | Gram-positive and Gram-negative bacteria | Enhanced antibacterial action with a phenyl ring. | jchemrev.com |

| Benzothiazole (B30560) ethyl urea (B33335) derivatives | S. pneumoniae, S. epidermidis, S. pyogenes | Significant activity with MIC values of 0.008, 0.03, and 0.06 µg/mL, respectively. | nih.gov |

In addition to their antibacterial properties, this compound derivatives have exhibited promising antifungal activity against a variety of fungal pathogens, most notably species of Candida. nih.govresearchgate.net Candidiasis has seen a dramatic increase, especially in immunocompromised individuals, and the rise of antifungal resistance necessitates the development of new therapeutic agents. nih.gov

Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have demonstrated very strong antifungal effects against clinical Candida albicans strains, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The minimum fungicidal concentrations (MFC) for these compounds were found to be 2- to 4-fold higher than their MIC values. nih.gov The antifungal action of these derivatives is believed to be related to their influence on the fungal cell wall and/or cell membrane structure. researchgate.net Furthermore, the high lipophilicity of these compounds correlates with their high antifungal activity. nih.gov

One particular derivative, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), has shown high-efficiency, broad-spectrum, and specific antifungal activities, with MICs against pathogenic fungi ranging from 0.0625 to 4 µg/mL in vitro. frontiersin.org This compound was also found to inhibit the formation of biofilms, a key virulence factor for C. albicans. frontiersin.org

The antimicrobial effects of thiazole derivatives are attributed to several mechanisms of action that interfere with vital bacterial and fungal processes. jchemrev.com These mechanisms include:

Inhibition of Cell Wall Synthesis : Some derivatives act by inhibiting the formation of the microbial cell wall, a structure essential for maintaining cell integrity. jchemrev.com

Cell Membrane Depolarization : The amphiphilic nature of certain thiazole compounds allows them to embed within the microbial cell membrane, leading to depolarization, leakage of cytoplasmic contents, and ultimately cell death. mdpi.comjchemrev.com

Inhibition of Protein and Nucleic Acid Synthesis : Thiazole derivatives can interfere with the synthesis of essential macromolecules like proteins and nucleic acids. jchemrev.com A significant target in this regard is the bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication and are highly conserved among bacterial strains. nih.gov

Inhibition of Metabolic Pathways : Sulfathiazole, a well-known thiazole derivative, functions by inhibiting the synthesis of the vitamin B complex that bacteria require for growth. jchemrev.com Another key target is β-ketoacyl-(acyl-carrier-protein)synthase III (FabH), an enzyme involved in bacterial fatty acid biosynthesis. nih.gov

Induction of Oxidative Stress : Some antifungal thiazole derivatives exert their effect by increasing the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage and cell death. frontiersin.org

A critical aspect of the therapeutic potential of this compound derivatives lies in their ability to inhibit metallo-β-lactamases (MBLs). nih.gov MBLs are a class of enzymes produced by some bacteria that can hydrolyze and inactivate a broad range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. acs.org The development of MBL inhibitors is a crucial strategy to combat antibiotic resistance.

Several 2-substituted 4,5-dihydrothiazole-4-carboxylic acids and 2-aminothiazole-4-carboxylic acids have been identified as novel and potent broad-spectrum MBL inhibitors. nih.govacs.org These compounds are thought to mimic the binding of β-lactam antibiotics to the active site of the MBL enzyme, thereby preventing the inactivation of the antibiotic. acs.org Structure-activity relationship (SAR) studies and molecular modeling have been employed to optimize the design of these inhibitors for enhanced potency and broader activity against different classes of MBLs. nih.gov

Anticancer and Antitumor Investigations

The thiazole scaffold is a prominent feature in a number of compounds investigated for their anticancer and antitumor properties. nih.govresearchgate.net Research has shown that derivatives of this compound can selectively target cancer cells and induce cell death through various mechanisms, making them promising candidates for the development of new cancer chemotherapeutics. nih.gov

The anticancer activity of thiazole derivatives is multifaceted, involving the modulation of several key cellular processes that are often dysregulated in cancer.

Apoptosis Induction : A primary mechanism by which thiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. researchgate.net Studies have shown that these compounds can trigger apoptosis in various cancer cell lines, including leukemia, glioma, and breast cancer cells. researchgate.netresearchgate.netukrbiochemjournal.org The apoptotic process is often initiated through the activation of caspases, a family of proteases that execute the cell death program. researchgate.netukrbiochemjournal.org For example, some thiazole analogues have been shown to initiate apoptosis via Caspase-3/7 activation. researchgate.net Furthermore, these compounds can modulate the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2, leading to a shift in the cellular balance towards cell death. ukrbiochemjournal.orgacs.org

Cell Cycle Arrest : Thiazole derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. mdpi.comresearchgate.net This prevents the cancer cells from dividing and proliferating. Depending on the specific derivative and cancer cell type, arrest has been observed at the G0/G1, G1/S, or G2/M phases of the cell cycle. mdpi.comnih.govnih.gov For instance, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives demonstrated cell cycle arrest at the G0/G1 interphase in a broad panel of cancer cell lines. nih.gov Another study found that a novel thiazole-naphthalene derivative arrested the cell cycle at the G2/M phase in MCF-7 breast cancer cells. nih.gov

Proliferation Inhibition : By inducing apoptosis and causing cell cycle arrest, this compound derivatives effectively inhibit the proliferation of cancer cells. The anti-proliferative activity of these compounds is often quantified by their IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Numerous studies have reported potent anti-proliferative activity for various thiazole derivatives against a range of human cancer cell lines, including those of the breast (MCF-7), liver (HepG2), colon (HT-29), and leukemia (K563). mdpi.comekb.egnih.gov

| Compound/Derivative Class | Cancer Cell Line | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|---|

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Hematologic and solid tumor cell lines | Cell Cycle Arrest | Arrest at G0/G1 interphase. | nih.gov |

| Thiazolyl-indole-2-carboxamide derivatives | MCF-7 (Breast Cancer) | Apoptosis Induction | Upregulation of pro-apoptotic proteins (Bax, p53) and downregulation of anti-apoptotic proteins (Bcl-2). | acs.org |

| 4-Methylthiazole | HL-60 (Leukemia) | Apoptosis Induction | Disruption of mitochondrial membrane potential and activation of caspase-3. | researchgate.net |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast Cancer) | Cell Cycle Arrest & Apoptosis | Induced cell cycle arrest at the G1/S phase and increased percentage of early and late apoptosis. | mdpi.comresearchgate.net |

| N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide | U251 (Glioblastoma) | Apoptosis Induction | Induced apoptosis by PARP1 and caspase 3 cleavage. | researchgate.net |

Targeting Specific Molecular Pathways and Enzymes (e.g., SIRT2, SGLT2, c-Met Kinase)

Derivatives of the thiazole scaffold have been identified as potent modulators of various specific molecular pathways and enzymes, demonstrating significant therapeutic potential. These compounds can be engineered to interact with key biological targets involved in diseases like cancer and diabetes.

SIRT2 Inhibition: Sirtuins (SIRTs) are a class of histone deacetylases (HDACs) involved in numerous cellular processes, and their dysregulation is linked to cancer and neurodegenerative diseases. mdpi.com Thiazole-based compounds have emerged as effective inhibitors of SIRT2. mdpi.com Structure-based analyses have led to the discovery of thiazole derivatives that act as SIRT2 inhibitors, with some compounds showing IC50 values in the micromolar range. For instance, one study identified a thiazole-based compound (T1) with a SIRT2 IC50 of 17.3 µM. nih.gov Further development led to a more potent derivative, compound 5a, with a SIRT2 IC50 of 9.0 µM, highlighting its potential as an anticancer agent. mdpi.comnih.gov Molecular modeling suggests that these inhibitors interact with the SIRT2 binding pocket through hydrophobic contacts and π–π stacking with key amino acid residues like Phe119. nih.gov

SGLT2 Inhibition: Sodium-dependent glucose cotransporter 2 (SGLT2) is a key protein responsible for glucose reabsorption in the kidney, making it a prime target for type 2 diabetes therapy. google.com Novel C-aryl glucoside SGLT2 inhibitors incorporating a thiazole motif have been designed and synthesized. researchgate.net These compounds have demonstrated potent in vitro inhibitory activity against SGLT2. Specifically, derivatives containing a furanyl moiety (14v) and a thiophenyl moiety (14y) exhibited IC50 values of 0.720 nM and 0.772 nM, respectively. researchgate.net The incorporation of the thiazole ring is a key structural feature for achieving high potency against SGLT2. researchgate.net

c-Met Kinase Inhibition: The c-Met kinase, a receptor tyrosine kinase, plays a crucial role in tumor angiogenesis and metastasis. semanticscholar.org Thiazole and thiadiazole carboxamides have been developed as novel type II c-Met inhibitors. nih.gov The thiazole ring is considered a privileged scaffold due to its ability to form hydrogen bonds with the c-Met active site. nih.gov Optimization of these structures has yielded highly potent inhibitors. For example, compound 51am was identified as a promising inhibitor with an IC50 value of 2.54 nM against c-Met kinase. nih.govresearchgate.net This compound was also found to inhibit c-Met phosphorylation in both cell-free and cell-based systems and induced cell cycle arrest and apoptosis in cancer cells. researchgate.net

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Thiazole derivatives have demonstrated significant cytotoxicity and antiproliferative effects across a wide range of human cancer cell lines. The thiazole nucleus is a key pharmacophore in many compounds with potent antitumor properties. nih.gov

Studies have shown that novel thiazole derivatives can effectively reduce the viability of cancer cells. For instance, certain derivatives exhibited potent activity against human osteosarcoma (SaOS-2), breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines. nih.govekb.egmdpi.com The cytotoxic effect is often dose-dependent. One study found that a thiazole derivative, compound 4c, showed highly efficient cytotoxic activity toward MCF-7 and HepG2 cells with IC50 values of 2.57 µM and 7.26 µM, respectively. mdpi.com Another set of compounds displayed significant activity against HeLa and SiHa cervical cancer cell lines, with IC50 values ranging from 1.65 to 8.60 μM. acs.org

The mechanism of action often involves inducing apoptosis and cell cycle arrest. The structural features of the thiazole derivatives, such as the substituents on the thiazole ring, play a crucial role in their cytotoxic potency. For example, the presence of a chlorophenyl group or a fluoro substituent has been shown to enhance the cytotoxic activity of these compounds. nih.gov

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Compound 4c | MCF-7 | Breast Cancer | 2.57 | mdpi.com |

| Compound 4c | HepG2 | Liver Cancer | 7.26 | mdpi.com |

| Compound 4a | MCF-7 | Breast Cancer | 12.7 | mdpi.com |

| Compound 4a | HepG2 | Liver Cancer | 6.69 | mdpi.com |

| Compound 8j | HepG2 | Liver Cancer | 7.90 | acs.org |

| Compound 8m | HepG2 | Liver Cancer | 5.15 | acs.org |

| CP1 | HCT116 | Colon Cancer | 4.7 µg/ml | ekb.eg |

| CP1 | MCF-7 | Breast Cancer | 4.8 µg/ml | ekb.eg |

| CP1 | HepG2 | Liver Cancer | 11 µg/ml | ekb.eg |

Modulation of Kinase Activities (RTKs, nRTKs, PI3Ks, STKs)

The thiazole scaffold is a versatile framework for developing inhibitors that modulate the activity of various protein kinases, which are crucial in cellular signaling pathways and are often dysregulated in cancer. nih.gov Thiazole derivatives have been shown to target several classes of kinases.

Receptor Tyrosine Kinases (RTKs) and non-Receptor Tyrosine Kinases (nRTKs): As mentioned previously, thiazole derivatives are potent inhibitors of the RTK c-Met. nih.gov The design of these inhibitors often involves incorporating the thiazole carboxamide moiety as a linker, which proves effective in achieving high inhibitory activity. nih.gov Beyond c-Met, the thiazole ring is a common feature in inhibitors targeting other tyrosine kinases like c-Src and Abl. nih.gov

Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth and survival, and its aberrant activation is common in cancer. nih.gov Thiazole-based compounds have been developed as inhibitors of PI3K enzymes. For example, a novel set of inhibitors based on a benzothiazole scaffold was prepared and evaluated against PI3K isoforms (α, β, γ, δ) and mTOR. One compound exhibited high potency and selectivity against PI3Kβ with an IC50 value of 0.02 μM. nih.gov Substituted thiazolones have also been specifically investigated for their ability to inhibit PI3K activity. google.com

Serine/Threonine Kinases (STKs): Thiazole derivatives have also been identified as inhibitors of serine/threonine kinases. One area of focus has been on Casein Kinase 2 (CK2), a protein kinase involved in cell growth and proliferation. nih.gov A study focusing on 1,3-thiazole-5-carboxylic acid derivatives identified small-molecule inhibitors of protein kinase CK2, with the most active compound showing a potent IC50 value of 0.4 μM in a P32 radioactive kinase assay. nih.gov Another compound was found to be a dual inhibitor of CK2 and GSK3β, with IC50 values of 1.9 μM and 0.67 μM, respectively. nih.gov

Enzyme Inhibition and Receptor Interaction Studies

General Enzyme Inhibition in Biochemical Assays

Thiazole derivatives have been widely studied in biochemical assays and have shown inhibitory activity against a diverse range of enzymes, making them a valuable scaffold in drug discovery. nih.gov Their broad biological activity is attributed to the unique chemical properties of the thiazole ring. nih.gov

One notable example is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets for anti-inflammatory drugs. Novel thiazole carboxamide derivatives have been synthesized and evaluated for their COX inhibitory activity. acs.orgnih.gov In one study, the most potent compound against the COX-2 enzyme showed an inhibitory percentage of 81.5% at a 5 µM concentration. nih.gov Another compound, 2b, was highly effective against the COX-1 enzyme with an IC50 of 0.239 μM and also showed potent activity against COX-2 with an IC50 of 0.191 μM. acs.org

Thiazole-based compounds have also been investigated as inhibitors of other enzymes like urease and α-glucosidase, with some derivatives showing excellent inhibitory activities. researchgate.net

Monoamine Oxidase (MAO) Inhibition for Neurodegenerative Diseases

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. nih.gov Inhibitors of these enzymes, particularly MAO-B, are used in the treatment of neurodegenerative disorders like Parkinson's disease to reduce the metabolism of dopamine (B1211576). mdpi.com

Several studies have reported on (thiazol-2-yl)hydrazone derivatives as potent and selective MAO inhibitors. nih.govnih.govresearchgate.net The structure-activity relationship indicates that the substituents on the thiazole core and the hydrazone moiety significantly influence the inhibitory activity and selectivity towards MAO-A or MAO-B. nih.gov For example, derivatives of 4-acetylpyridine (B144475) were found to be selective hMAO-B inhibitors with activity in the low nanomolar range. nih.gov A study on benzofuran–thiazolylhydrazone derivatives identified a compound with strong inhibitory activity against the MAO-A isoenzyme, showing an IC50 value of 0.07 µM. nih.gov Another compound from the same series was the most potent against MAO-B, with an IC50 of 0.75 µM. nih.gov

| Compound Type | Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| Benzofuran–thiazolylhydrazone (2l) | MAO-A | 0.07 | nih.gov |

| Benzofuran–thiazolylhydrazone (2l) | MAO-B | 0.75 | nih.gov |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | mdpi.com |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | mdpi.com |

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a role in various physiological processes. nih.gov Thiazole-containing compounds have been investigated as inhibitors of various human CA isoenzymes (hCA).

Novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives were synthesized and showed excellent inhibitory effects in the low nanomolar range. nih.gov Their inhibition constants (Ki) were found to be in the range of 27.07–37.80 nM against hCA I and 11.80–25.81 nM against hCA II. nih.gov Similarly, morpholine-derived thiazoles exhibited varying degrees of inhibitory action against bovine CA-II, with the most potent compound showing a Ki value of 9.64 µM. rsc.org

Studies on benzo[d]thiazole-sulfonamides also revealed potent inhibition against several isoforms. unifi.it Some 2-amino-benzothiazole-6-sulfonamide derivatives showed inhibition constants below 100 nM for hCA I. unifi.it The results indicate that the thiazole scaffold is promising for developing isoform-selective CA inhibitors. nih.gov

| Compound Type | Isoenzyme | Ki Range (nM) | Source |

|---|---|---|---|

| Isoindolylthiazole derivatives | hCA I | 27.07 - 37.80 | nih.gov |

| Isoindolylthiazole derivatives | hCA II | 11.80 - 25.81 | nih.gov |

| 2-amino-benzothiazole-6-sulfonamide derivatives | hCA I | <100 | unifi.it |

| Imidazoline-incorporated sulphonamides | hCA II | 37.6 - 65.6 | nih.gov |

Interaction with Serotonin (B10506) Receptors

While the broader class of thiazole-containing compounds, particularly benzothiazoles, has been explored for potential interactions with central nervous system targets, including serotonin receptors, specific research detailing the direct interaction of this compound with serotonin receptors is not extensively documented in current literature. Studies on related benzothiazole structures have investigated their properties as probes for the 5-HT1A receptor and the serotonin transporter (SERT), seeking potential dual-acting agents for conditions like depression nih.gov. However, the specific binding affinities and functional activities of the core this compound molecule at various serotonin receptor subtypes remain an area for future investigation.

Modulatory Effects on Biochemical Pathways

Derivatives of this compound have been shown to modulate key biochemical pathways. The saturated analog, Thiazolidine-2-carboxylic acid (also known as β-thiaproline), has been demonstrated to interfere with protein synthesis. It acts as a proline analog and is activated and transferred to tRNA(Pro) by aminoacyl-tRNA synthetases from both E. coli and rat liver. This action leads to the inhibition of proline incorporation into polypeptides. In mammalian systems, it also inhibits the incorporation of leucine (B10760876) nih.gov.

Furthermore, related compounds like 2-substituted thiazolidine-4(R)-carboxylic acids have been found to influence pathways related to cellular thiols. These derivatives were observed to increase the concentration of non-protein sulphydryls (NPSH) and enhance the activity of the sulphurtransferases rhodanese and 3-mercaptopyruvate (B1229277) sulphurtransferase in mouse liver. Conversely, these same compounds led to a depletion of NPSH in the mouse brain, suggesting tissue-specific effects on biochemical pathways nih.gov.

Leucyl-tRNA Synthetase Activity

Leucyl-tRNA synthetase (LeuRS) has been identified as a target for certain this compound derivatives, particularly in the context of antimicrobial research. In a study of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, compounds were evaluated for their ability to inhibit LeuRS from Mycobacterium smegmatis. One of the most potent compounds, an amide derivative, demonstrated significant growth inhibition activity. This highlights the potential of the this compound scaffold as a foundation for developing novel enzyme inhibitors nih.gov.

| Compound | Description | Inhibition at 15 µg/mL |

|---|---|---|

| Compound 4b | Carboxylic acid precursor with a 4-fluorophenyl group | 12.89 ± 2.31% |

| Compound 5f | Amide derivative of 4b | 78.24 ± 4.05% |

Other Therapeutic Potentials

Anti-inflammatory and Analgesic Properties

The thiazole scaffold is a common feature in molecules designed for anti-inflammatory and analgesic activities nih.gov. Numerous studies have reported that derivatives of the related benzothiazole structure possess significant anti-inflammatory properties, with some showing activity comparable to established drugs like diclofenac (B195802) nih.gov. The mechanism for these effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. For instance, certain benzo[d]thiazol-2-amine derivatives have demonstrated significant inhibitory action against both COX-1 and COX-2, which correlates with their observed analgesic and anti-inflammatory effects in animal models rjpbr.comsemanticscholar.org. While these findings underscore the potential of the thiazole nucleus in designing anti-inflammatory and analgesic agents, specific investigations focused on the parent this compound are less common.

Anticonvulsant Activity and Seizure Models

Thiazole derivatives have been extensively investigated for their potential as anticonvulsant agents nih.govbiointerfaceresearch.com. Research has focused on hybrid molecules that incorporate the thiazole ring into larger structures. One such area of study involves thiazole-bearing hybrids built upon 2,4-dioxothiazolidine-5-carboxylic acid cores. Specific compounds from this class have demonstrated excellent anticonvulsant activity in established preclinical models, including the pentylenetetrazole (PTZ)-induced seizure test and the maximal electroshock (MES) seizure test mdpi.com. These models represent different facets of seizure activity, and efficacy in both suggests a broad spectrum of potential anticonvulsant action. The consistent activity of these carboxylic acid-containing thiazole derivatives highlights the therapeutic potential of this chemical class in epilepsy research mdpi.comnih.govresearchgate.net.

Anti-tubercular Activity (e.g., against M. tuberculosis H₃₇Rv)

The thiazole motif is a key component in the development of new anti-tubercular agents. Derivatives of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid have been synthesized and tested for antimycobacterial properties. One potent derivative from this series displayed excellent in vitro activity against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) of 50 μg/mL nih.gov.

While the above study focused on a fused-ring derivative, significant research has also been conducted on the structural isomer, 2-aminothiazole-4-carboxylate, as a promising scaffold for anti-tubercular drugs. These compounds were developed as more tractable analogs of the natural antibiotic thiolactomycin (B1682310) plos.orgnih.gov. Several derivatives of the 2-aminothiazole-4-carboxylate scaffold have shown exceptional potency against the virulent Mycobacterium tuberculosis H₃₇Rv strain plos.orgnih.govnih.govstrath.ac.uk. Notably, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H₃₇Rv with an MIC of just 0.06 µg/mL (240 nM), a potency greater than the frontline anti-tubercular drug isoniazid (B1672263) plos.orgnih.gov. These findings underscore the importance of the thiazole carboxylic acid framework in the discovery of novel anti-tubercular agents.

| Compound Name | MIC (µg/mL) | MIC (µM) |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | 0.24 |

| Methyl 2-amino-5-methylthiazole-4-carboxylate | 16 | 93 |

| 2-Amino-5-methylthiazole-4-carboxylic acid | 0.06 | 0.35 |

| 2-Amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid | 32 | 125 |

Antioxidant Effects

Thiazole derivatives have emerged as significant subjects of study due to their antioxidant properties, which are crucial in mitigating oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms. nih.gov ROS, such as superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide, are byproducts of metabolic reactions and can cause damage to cellular components, leading to various degenerative diseases. nih.gov The antioxidant activity of thiazole compounds is centered on their ability to delay or prevent oxidation, thereby neutralizing the harmful effects of these reactive species. nih.gov